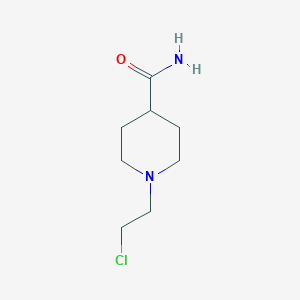
1-(2-Chloroethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloroethyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with chloroethyl reagents. One common method is the reaction of piperidine-4-carboxamide with 2-chloroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(2-Chloroethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzymatic activity or interference with DNA replication. The carboxamide group may also participate in hydrogen bonding with biological molecules, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)piperidine-4-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
1-(2-Chloroethyl)piperidine: Lacks the carboxamide group, making it less polar and potentially less reactive.
4-Piperidinecarboxamide:
Uniqueness
1-(2-Chloroethyl)piperidine-4-carboxamide is unique due to the presence of both the chloroethyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62124-31-6 |
|---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C8H15ClN2O/c9-3-6-11-4-1-7(2-5-11)8(10)12/h7H,1-6H2,(H2,10,12) |
InChI Key |
LKVDTZMZALBQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















